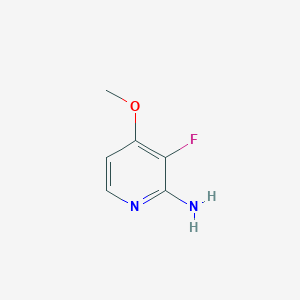

3-Fluoro-4-methoxypyridin-2-amine

Description

Properties

Molecular Formula |

C6H7FN2O |

|---|---|

Molecular Weight |

142.13 g/mol |

IUPAC Name |

3-fluoro-4-methoxypyridin-2-amine |

InChI |

InChI=1S/C6H7FN2O/c1-10-4-2-3-9-6(8)5(4)7/h2-3H,1H3,(H2,8,9) |

InChI Key |

VWAGJWRSBKKUAM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=NC=C1)N)F |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 3 Fluoro 4 Methoxypyridin 2 Amine

Reactions Involving the Amino Group

The primary amino group at the 2-position of the pyridine (B92270) ring is a key site for various chemical modifications, including the formation of new carbon-nitrogen and sulfur-nitrogen bonds.

N-Alkylation and N-Arylation Reactions

The amino group of 3-Fluoro-4-methoxypyridin-2-amine can undergo N-alkylation and N-arylation reactions to form secondary and tertiary amines. These reactions typically involve the reaction of the amine with an alkyl or aryl halide. For instance, the double N-alkylation of anilines, which are structurally similar to aminopyridines, has been demonstrated in the synthesis of spirocyclic compounds. nih.gov While anilines with electron-withdrawing groups are generally not strong nucleophiles, the use of a strong base like sodium hydroxide (B78521) in a suitable solvent can facilitate the reaction. nih.gov

A specific example of a derivative formed through a related N-alkylation process is Feniralstat. In this complex molecule, a derivative of 3-fluoro-4-methoxypyridine (B1466008) is linked via a methylene (B1212753) bridge to a pyrazole (B372694) carboxamide. nih.gov

Table 1: Examples of N-Alkylation and N-Arylation Reactions

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| 2-Fluoro-4-nitroaniline | 3,3-bis(bromomethyl)oxetane | 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane | Double N-Alkylation |

Acylation and Sulfonylation

The nucleophilic amino group readily reacts with acylating and sulfonylating agents. Acylation with acid chlorides or anhydrides yields the corresponding amides. Similarly, sulfonylation with sulfonyl chlorides in the presence of a base produces sulfonamides. These reactions are fundamental in modifying the electronic properties and steric environment of the amino group, which can be crucial for tuning the biological activity of the resulting molecules. The formation of an amide bond is a key step in the synthesis of Feniralstat, where a substituted pyrazole-4-carboxamide is formed. nih.gov

Transformations of the Pyridine Ring System

The pyridine ring of this compound is susceptible to a variety of transformations, including substitution reactions and metal-catalyzed cross-coupling reactions.

Electrophilic Substitutions on Substituted Pyridines

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. libretexts.orgyoutube.com In substituted pyridines, the position of electrophilic attack is directed by the existing substituents. The amino group is a strong activating group and an ortho-, para-director, while the methoxy (B1213986) group is also activating and ortho-, para-directing. The fluorine atom is a deactivating group but is also ortho-, para-directing. The interplay of these groups will determine the regioselectivity of electrophilic substitution reactions. However, the pyridine nitrogen itself is a site of electrophilic attack, which can complicate reactions and often requires the use of protecting groups or specific reaction conditions. youtube.comyoutube.com

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing pyridine rings, especially when activated by electron-withdrawing groups or containing good leaving groups. nih.govnih.gov The fluorine atom in this compound can act as a leaving group in SNAr reactions, particularly when the ring is further activated. For instance, the nitro group in methyl 3-nitropyridine-4-carboxylate has been successfully replaced by a fluoride (B91410) anion. researchgate.netmdpi.comnih.gov This highlights the potential for the fluorine atom in the target molecule to be displaced by various nucleophiles under appropriate conditions. Studies on other fluorinated pyridines have shown that the fluorine at the 4-position can be displaced by nucleophiles like phenolates. nih.gov The rate and feasibility of SNAr reactions are highly dependent on the nature of the nucleophile and the reaction conditions. acgpubs.org

Transition Metal-Catalyzed Coupling Reactions

The halogen substituent on the pyridine ring makes this compound a suitable substrate for various transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of an organoboron compound with a halide. libretexts.org The fluorine atom in the target molecule could potentially be replaced by an aryl, vinyl, or alkyl group from a boronic acid or ester, enabling the formation of carbon-carbon bonds.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org This would allow for the introduction of an alkyne moiety at the 3-position of the pyridine ring.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. This method could be employed to introduce a different amino group at the 3-position by replacing the fluorine atom.

Table 2: Potential Transition Metal-Catalyzed Coupling Reactions

| Reaction Name | Catalyst System | Reactant 1 | Reactant 2 | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd catalyst, Base | This compound | R-B(OH)₂ | 3-Substituted-4-methoxypyridin-2-amine |

| Sonogashira Coupling | Pd catalyst, Cu(I) cocatalyst, Base | This compound | R-C≡CH | 3-Alkynyl-4-methoxypyridin-2-amine |

Reactivity of the Fluoro and Methoxy Substituents

The reactivity of the fluoro and methoxy groups in this compound is a subject of significant interest due to the potential for selective functionalization. The fluorine atom at the 3-position and the methoxy group at the 4-position are susceptible to distinct types of chemical reactions, primarily nucleophilic aromatic substitution and ether cleavage, respectively.

The fluorine atom, being the most electronegative element, typically acts as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, especially when the aromatic ring is activated by electron-withdrawing groups. In the context of the pyridine ring, the ring nitrogen itself provides activation, particularly at the positions ortho and para to it (positions 2, 4, and 6). While the fluorine in this compound is at the 3-position (meta to the ring nitrogen), its reactivity can be influenced by the presence of the amino and methoxy groups.

Conversely, the methoxy group can be cleaved to reveal a hydroxyl group. This transformation, known as demethylation, is a common strategy in organic synthesis to unmask a more reactive functional group or to introduce a site for further modification. Various reagents are known to effect the cleavage of aryl methyl ethers, with the choice of reagent often depending on the other functional groups present in the molecule to ensure chemoselectivity.

Detailed research findings on the specific reactivity of the fluoro and methoxy substituents of this compound are still emerging in publicly accessible literature. However, based on the general principles of pyridine chemistry, the following table outlines the potential reactivity of these groups.

| Substituent | Position | Potential Reaction Type | Potential Reagents | Potential Product |

| Fluoro | 3 | Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., alkoxides, thiolates, amines) | 3-Substituted-4-methoxypyridin-2-amine |

| Methoxy | 4 | Demethylation (Ether Cleavage) | Strong acids (e.g., HBr, HI), Lewis acids (e.g., BBr3) | 3-Fluoro-4-hydroxypyridin-2-amine |

It is important to note that the reaction conditions for these transformations would need to be carefully optimized to achieve the desired selectivity and yield, given the multifunctional nature of the starting material.

Formation of Heterocyclic Ring Systems Incorporating the Pyridin-2-amine Moiety

The 2-aminopyridine (B139424) scaffold is a well-established precursor for the synthesis of a variety of fused heterocyclic ring systems, which are prevalent in many biologically active molecules and functional materials. The amino group of this compound, in conjunction with the adjacent ring nitrogen, provides a reactive site for cyclocondensation reactions with appropriate bifunctional reagents. These reactions lead to the formation of five- or six-membered rings fused to the pyridine core.

Commonly synthesized heterocyclic systems from 2-aminopyridines include imidazo[1,2-a]pyridines, pyrazolo[1,5-a]pyridines, and triazolo[1,5-a]pyridines. The synthesis of these systems typically involves the reaction of the 2-aminopyridine with α-haloketones, 1,3-dicarbonyl compounds, or their equivalents.

While specific examples detailing the use of this compound in the synthesis of these fused systems are not widely reported in the current body of scientific literature, the general synthetic routes are well-established. The following table illustrates the potential pathways for the formation of these heterocyclic systems from this compound.

| Target Heterocycle | Reagent Type | General Reaction |

| Imidazo[1,2-a]pyridines | α-Haloketones | Cyclocondensation |

| Pyrazolo[1,5-a]pyridines | 1,3-Dicarbonyl compounds or their equivalents | Cyclocondensation |

| Triazolo[1,5-a]pyridines | Reagents providing a N-N fragment (e.g., O-acylhydroxylamines) | Cyclocondensation |

The presence of the fluoro and methoxy substituents on the pyridine ring of the resulting fused heterocyclic systems would offer further opportunities for diversification and fine-tuning of their physicochemical and biological properties. The exploration of these reactions with this compound represents a promising area for future research in synthetic and medicinal chemistry.

Advanced Spectroscopic and Diffraction Based Characterization of 3 Fluoro 4 Methoxypyridin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. The analysis of a substituted pyridine (B92270) ring, such as in 3-Fluoro-4-methoxypyridin-2-amine, would rely on a combination of one- and two-dimensional NMR experiments.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

A detailed analysis of the ¹H and ¹³C NMR spectra would provide critical information on the electronic environment of the hydrogen and carbon atoms in the molecule. The chemical shifts would be influenced by the electron-donating methoxy (B1213986) and amino groups and the electron-withdrawing fluorine atom. The coupling between adjacent protons and between protons and the fluorine atom (J-coupling) would be instrumental in assigning the positions of the substituents on the pyridine ring. Without experimental spectra, a precise data table of chemical shifts and coupling constants cannot be compiled.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Elucidation

¹⁹F NMR spectroscopy would offer a direct observation of the fluorine atom's chemical environment. The chemical shift of the fluorine signal would be characteristic of its position on the aromatic ring and its interaction with neighboring functional groups. Furthermore, couplings between the fluorine atom and adjacent protons would be readily observed in the ¹⁹F spectrum, providing further confirmation of the molecular structure.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are essential for assembling the complete molecular structure by establishing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range correlations between protons and carbons, crucial for connecting the different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) would identify protons that are close in space, providing insights into the molecule's conformation.

A comprehensive analysis using these techniques would be necessary for the definitive structural assignment of this compound, but the raw data is not available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the accurate mass of the molecular ion of this compound. This high-precision measurement would allow for the determination of its elemental composition, confirming the molecular formula C₆H₇FN₂O.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that would be suitable for analyzing this polar molecule, likely producing a prominent protonated molecule [M+H]⁺. The subsequent fragmentation of this ion in the mass spectrometer (MS/MS) would yield a characteristic pattern of fragment ions, providing valuable structural information. For instance, the loss of the methoxy group or other neutral fragments would be expected. Without experimental data, a table of observed mass-to-charge ratios and their corresponding fragments cannot be generated.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds within a molecule vibrate at characteristic frequencies, and when these frequencies match the frequency of the IR radiation, absorption occurs, resulting in a peak in the IR spectrum.

For this compound, one would expect to observe characteristic absorption bands corresponding to its key functional groups:

N-H stretching: The primary amine group (-NH₂) would typically exhibit two bands in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic and aliphatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

C=C and C=N stretching: The pyridine ring would show characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

C-O stretching: The methoxy group (-OCH₃) would display a strong C-O stretching band, typically in the range of 1000-1300 cm⁻¹.

C-F stretching: The carbon-fluorine bond would produce a strong absorption band in the fingerprint region, usually between 1000 and 1400 cm⁻¹.

Without experimental data, a precise IR data table for this compound cannot be constructed.

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction provides the most precise and unambiguous determination of a compound's crystal structure. This technique requires a single, well-ordered crystal of sufficient size and quality. The diffraction data allows for the determination of the unit cell dimensions, space group, and the precise coordinates of each atom within the crystal lattice.

As no published single crystal X-ray diffraction studies for this compound are available, a data table of its crystallographic parameters cannot be provided.

Powder X-ray Diffraction (XRPD) for Crystalline Polymorph Characterization

Powder X-ray diffraction (XRPD) is used to analyze the crystalline nature of a bulk sample. It is particularly useful for identifying different crystalline forms, or polymorphs, of a compound. Each polymorph has a unique crystal lattice and will therefore produce a distinct XRPD pattern, characterized by a specific set of diffraction peak positions (2θ values) and intensities.

Information regarding the powder X-ray diffraction patterns or the existence of polymorphs for this compound is not available in the reviewed literature. Therefore, a data table of its XRPD data cannot be generated.

Computational Chemistry and Theoretical Investigations of 3 Fluoro 4 Methoxypyridin 2 Amine

Quantum Mechanical Calculations (Density Functional Theory, ab initio)

Quantum mechanical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of 3-Fluoro-4-methoxypyridin-2-amine. These methods solve the Schrödinger equation (or its density-based equivalent in DFT) to provide detailed information about the molecule's electronic landscape.

For pyridine (B92270) derivatives, DFT methods, such as B3LYP, are commonly used with basis sets like 6-31G(d,p) or LanL2DZ to optimize molecular geometry and calculate various properties. nih.govnih.gov These calculations are instrumental in providing a foundational understanding of the molecule's stability and reactivity.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound is dictated by the arrangement of its constituent atoms: the pyridine ring, the electron-donating amino and methoxy (B1213986) groups, and the electron-withdrawing fluorine atom. Molecular orbital (MO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for this understanding.

The HOMO-LUMO energy gap is a key descriptor of molecular reactivity and stability. A smaller gap suggests higher reactivity. For similar aromatic compounds, the distribution of HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attack, respectively. In this compound, the electron-donating amino and methoxy groups are expected to raise the HOMO energy level, while the electronegative fluorine and the pyridine nitrogen will influence the distribution of electron density across the ring.

Natural Bond Orbital (NBO) analysis can further dissect the electronic structure by describing charge delocalization and hyperconjugative interactions. ijcce.ac.ir For instance, NBO analysis can quantify the interactions between the lone pairs of the nitrogen and oxygen atoms and the π* orbitals of the pyridine ring, providing insight into the electronic effects of the substituents.

Prediction of Spectroscopic Parameters (NMR, IR)

Quantum mechanical calculations can accurately predict spectroscopic parameters, which is invaluable for structure verification.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, typically using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can aid in the assignment of experimental spectra. ijcce.ac.ir The calculated 1H and 13C NMR chemical shifts for this compound would be influenced by the electronic environment of each nucleus. For example, the fluorine atom is expected to cause a significant downfield shift for the adjacent carbon atom (C3) and influence the shifts of nearby protons.

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| H (on NH2) | Calculated Value | - |

| H (on CH3O) | Calculated Value | - |

| H (on Ring) | Calculated Value | - |

| C2 | - | Calculated Value |

| C3 | - | Calculated Value |

| C4 | - | Calculated Value |

| C5 | - | Calculated Value |

| C6 | - | Calculated Value |

| C (of CH3O) | - | Calculated Value |

| Note: Specific values require dedicated calculations not available in the public literature for this exact molecule. The table illustrates the type of data generated. |

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum correspond to the vibrational modes of the molecule. DFT calculations can predict these frequencies with good accuracy, although they are often scaled to correct for anharmonicity and other systematic errors. nih.gov For this compound, characteristic vibrational modes would include N-H stretching of the amine group, C-O stretching of the methoxy group, C-F stretching, and various vibrations of the pyridine ring.

| Vibrational Mode | Predicted Frequency (cm-1) |

| N-H Stretch | Calculated Value |

| C-H Stretch (Aromatic) | Calculated Value |

| C-H Stretch (Aliphatic) | Calculated Value |

| C=N Stretch (Ring) | Calculated Value |

| C=C Stretch (Ring) | Calculated Value |

| C-O Stretch | Calculated Value |

| C-F Stretch | Calculated Value |

| Note: Specific values require dedicated calculations not available in the public literature for this exact molecule. The table illustrates the type of data generated. |

Conformational Analysis and Potential Energy Surfaces

The biological activity of a molecule is often dependent on its three-dimensional shape. Conformational analysis of this compound is crucial to identify its most stable conformers. The primary sources of conformational flexibility in this molecule are the rotation of the methoxy group and the orientation of the amine group relative to the pyridine ring.

Theoretical studies on similar molecules, like 2-methoxypyridine, have shown that the orientation of the methoxy group (syn or anti with respect to the ring nitrogen) significantly affects the molecule's stability. rsc.org These preferences are governed by a delicate balance of steric hindrance and orbital interactions. rsc.org For this compound, the presence of the adjacent fluorine and amine groups would introduce additional steric and electronic factors influencing the rotational barrier of the methoxy group.

By systematically rotating the dihedral angles of the methoxy and amino groups and calculating the energy at each step, a potential energy surface (PES) can be generated. The minima on this surface correspond to stable conformers, and the energy barriers between them can also be determined. This analysis is vital for understanding which conformations are likely to be present under physiological conditions and thus available for interaction with a biological target.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.gov This method is central to drug discovery and can provide hypotheses about the binding mode and affinity of this compound to a specific biological target.

The process involves placing the 3D structure of the most stable conformer(s) of the molecule into the active site of a target protein. A scoring function is then used to estimate the binding affinity, considering factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For pyridine derivatives, which are known to interact with a wide range of biological targets, docking studies have been instrumental in understanding their mechanism of action. nih.govmdpi.comnih.govnih.gov For this compound, potential interactions could include:

Hydrogen bonding: The amino group and the pyridine nitrogen are potential hydrogen bond donors and acceptors, respectively. The methoxy oxygen could also act as a hydrogen bond acceptor.

Halogen bonding: The fluorine atom could participate in halogen bonds with electron-rich atoms in the active site.

π-π stacking: The aromatic pyridine ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein's active site.

These docking studies can guide the synthesis of new derivatives with improved binding affinity by suggesting modifications that enhance favorable interactions or remove unfavorable ones.

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Descriptors

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their physicochemical properties. nih.govfrontiersin.org These models are used to predict properties like solubility, lipophilicity (logP), and electronic properties without the need for experimental measurement.

For a class of compounds like pyridine derivatives, a QSPR model would be built by first calculating a set of molecular descriptors for each compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). nih.govresearchgate.net

A statistical method, such as multiple linear regression (MLR), is then used to build a mathematical equation that correlates a specific property with a selection of these descriptors. researchgate.net For example, a QSPR model for the aqueous solubility of substituted pyridines might look like:

logS = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where c0, c1, c2 are constants determined from the regression analysis. Such models, once validated, can be used to predict the properties of new, unsynthesized compounds like this compound, aiding in the selection of candidates with desirable drug-like properties.

| Physicochemical Descriptor | Predicted Value | Governing Structural Features |

| Molecular Weight | 142.13 g/mol | C6H7FN2O |

| logP (Lipophilicity) | Predicted Value | Balance of polar (NH2, O, N) and non-polar (ring, methyl) groups |

| pKa | Predicted Value | Basicity of the pyridine nitrogen and amino group, influenced by F and OCH3 |

| Polar Surface Area (PSA) | Predicted Value | Contribution from N and O atoms, crucial for membrane permeability |

| Dipole Moment | Predicted Value | Vector sum of bond dipoles, influenced by electronegative F and O atoms |

| Note: Specific predicted values for logP, pKa, PSA, and dipole moment require dedicated QSPR models or software and are not available in the public literature for this exact molecule. The table illustrates the type of data generated. |

Solid State Chemistry and Polymorphism of N 3 Fluoro 4 Methoxypyridin 2 Yl Methyl Derivatives

Identification and Characterization of Crystalline Polymorphic Forms

The discovery and characterization of different crystalline forms are fundamental to understanding the solid-state landscape of a pharmaceutical compound. google.com Typically, a polymorph screen involves crystallizing the compound under a wide variety of conditions (e.g., different solvents, temperatures, and crystallization techniques) to induce the formation of various solid forms. ardena.com

Once different forms are obtained, they are characterized using a suite of analytical techniques:

X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying and distinguishing between different crystalline forms, as each polymorph will produce a unique diffraction pattern. google.com

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion of a crystalline solid, which are characteristic properties of a specific polymorph. It can also reveal the presence of multiple forms in a sample. google.com

Thermogravimetric Analysis (TGA): TGA measures changes in the mass of a sample as a function of temperature, which is useful for identifying solvates and hydrates.

Spectroscopic Techniques: Infrared (IR) and Raman spectroscopy can provide information about the molecular interactions within the crystal lattice, which can differ between polymorphs. nih.gov

While no specific polymorphic forms of Feniralstat or its derivatives are detailed in the public literature, a patent for Berotralstat, a structurally unrelated compound, describes the characterization of four distinct crystalline forms (B1, B2, B3, and B4) using XRPD, illustrating the typical approach to polymorph identification. google.com

Amorphous Forms and Their Stabilization Strategies

In addition to crystalline forms, a compound can exist in an amorphous state, where there is no long-range molecular order. ardena.com Amorphous forms often exhibit higher solubility and dissolution rates compared to their crystalline counterparts, which can be advantageous for poorly soluble drugs. However, they are thermodynamically unstable and tend to crystallize over time. ardena.com

Stabilization of the amorphous form is therefore a key challenge. This is often achieved by creating an amorphous solid dispersion (ASD), where the amorphous drug is molecularly dispersed within a polymer matrix. ardena.com The polymer inhibits crystallization by increasing the glass transition temperature (Tg) of the mixture and sterically hindering molecular mobility.

Co-crystallization and Salt Formation with Pharmaceutical Counterions

For compounds that are difficult to crystallize or have undesirable physicochemical properties, co-crystallization and salt formation offer alternative strategies for solid form engineering. nih.govnih.govwisdomlib.org

Co-crystals are crystalline structures composed of two or more different molecules, typically the API and a co-former, held together by non-covalent interactions. fda.govrsc.org Co-crystals can offer improved solubility, dissolution rate, and stability. rsc.orgrsc.org The selection of a suitable co-former is critical and is often guided by principles of crystal engineering and supramolecular chemistry.

Salt formation is a common strategy for ionizable compounds to improve their solubility and dissolution characteristics. nih.govtaylorfrancis.com By reacting an acidic or basic API with a suitable counterion, a salt with more favorable properties can be formed. nih.gov Information from the public domain indicates the existence of Feniralstat Hydrochloride, suggesting that salt formation is a relevant strategy for this class of compounds. nih.govnih.govama-assn.org

Methodologies for Polymorph Screening and Controlled Crystallization

The systematic search for polymorphs is a critical step in pharmaceutical development. ardena.com High-throughput screening (HTS) techniques are often employed to rapidly crystallize a compound from a large number of different conditions. These experiments are typically performed on a small scale using automated systems.

Once different polymorphs have been identified, the next challenge is to develop a robust and reproducible crystallization process to consistently produce the desired form on a larger scale. This involves carefully controlling parameters such as solvent selection, supersaturation, temperature, and agitation rate. Process analytical technology (PAT) tools are often used to monitor the crystallization process in real-time and ensure the desired outcome.

Structural and Thermodynamic Properties of Solid Forms (e.g., thermal analysis)

The various solid forms of a compound are related to one another by their thermodynamic stability. At a given temperature and pressure, only one form is the most stable. The other forms are metastable and will have a tendency to convert to the more stable form over time.

Thermal analysis techniques like DSC are essential for determining the thermodynamic relationship between different polymorphs. By analyzing the thermal events (e.g., melting, crystallization, solid-solid transitions) as a function of temperature, a phase diagram can be constructed that maps out the stability regions of the different forms. This information is crucial for selecting the most stable polymorph for development and for defining appropriate storage conditions for the drug product.

Advanced Applications of 3 Fluoro 4 Methoxypyridin 2 Amine in Chemical Synthesis and Mechanistic Biological Probes

Precursor in the Synthesis of Diverse Heterocyclic Compound Libraries

Aminopyridines are foundational starting materials in the synthesis of a wide array of heterocyclic compounds, which are integral to pharmaceuticals and agrochemicals. The synthesis of new N-arylpyrimidin-2-amine derivatives, for example, can be achieved from corresponding aminopyrimidines through methods like the Buchwald-Hartwig amination mdpi.com. This highlights the utility of the amine group on a pyridine (B92270) or pyrimidine ring as a handle for creating diverse molecular libraries.

While 2-aminopyridine (B139424) itself is a common starting point for creating multi-step reactions to produce new series of substituted heterocyclic compounds containing bridgehead nitrogen, the principles are broadly applicable researchgate.net. The presence of fluoro and methoxy (B1213986) substituents on the pyridine ring of 3-Fluoro-4-methoxypyridin-2-amine offers additional points for chemical modification and influences the reactivity and properties of the resulting heterocyclic structures. Fluorinated heterocycles, in particular, are significant building blocks in pharmaceutical and material sciences nih.gov. Although specific literature detailing the use of this compound in the generation of large, diverse compound libraries is not extensively documented in the provided results, its structure is emblematic of the type of substituted aminopyridine precursors used for such purposes.

Utilization in Radiochemistry for Positron Emission Tomography (PET) Tracer Development (e.g., ¹⁸F-labeling)

Structural analogs of this compound are prominent in the development of radiotracers for Positron Emission Tomography (PET), a powerful molecular imaging technique. A key area of investigation is the imaging of demyelination in neurological diseases like multiple sclerosis by targeting voltage-gated potassium (K+) channels.

One of the most studied analogs is 3-[¹⁸F]fluoro-4-aminopyridine ([¹⁸F]3F4AP), a fluorine-18 labeled derivative of the clinically approved drug 4-aminopyridine. nih.govnih.gov The synthesis of this tracer is challenging due to the difficulty of nucleophilic aromatic substitution at the meta-position of the pyridine ring. nih.govnih.gov Researchers have developed novel methods to overcome this, such as direct radiofluorination of pyridine N-oxide precursors, which can also be produced through a unique ¹⁹F/¹⁸F exchange reaction. nih.gov This approach has successfully been applied to label the compound with fluorine-18 for PET imaging studies. nih.gov

Another closely related PET tracer is 3-[¹¹C]methoxy-4-aminopyridine ([¹¹C]3MeO4AP), which utilizes the shorter-lived carbon-11 isotope. nih.govnih.gov This tracer was developed as an alternative to [¹⁸F]3F4AP, offering the advantage of allowing multiple scans on the same subject in a single day. nih.govnih.gov Comparative studies in non-human primates have shown that both tracers target the same K+ channels, but [¹¹C]3MeO4AP exhibits a slower washout, suggesting stronger binding. nih.govnih.gov

The development of these tracers showcases the importance of the aminopyridine scaffold modified with either fluorine or a methoxy group for creating effective PET imaging agents.

| PET Tracer | Radioisotope | Biological Target | Key Application | Relevant Findings |

|---|---|---|---|---|

| 3-[¹⁸F]fluoro-4-aminopyridine ([¹⁸F]3F4AP) | Fluorine-18 (¹⁸F) | Voltage-gated potassium (K+) channels | Imaging of demyelination in the central nervous system. nih.govnih.gov | Synthesis is challenging; novel methods involve direct radiofluorination of pyridine N-oxides. nih.govgoogle.com It has shown favorable imaging properties in rodent and non-human primate models. nih.gov |

| 3-[¹¹C]methoxy-4-aminopyridine ([¹¹C]3MeO4AP) | Carbon-11 (¹¹C) | Voltage-gated potassium (K+) channels | Imaging of K+ channels, particularly in demyelinated lesions. nih.govnih.gov | Shorter half-life allows for multiple same-day studies. Shows slower washout and potentially stronger binding than [¹⁸F]3F4AP. nih.govnih.gov |

Contribution to the Design of Molecular Probes for Investigating Biological Mechanisms (e.g., enzyme active site mapping)

The same structural analogs used as PET tracers also serve as powerful molecular probes for investigating biological mechanisms at the molecular level. Their ability to bind to specific targets, such as ion channels, allows researchers to map the distribution and density of these targets in living organisms.

The effectiveness of 3-methoxy-4-aminopyridine (3MeO4AP) and 3-fluoro-4-aminopyridine (3F4AP) as probes for K+ channels is linked to their physicochemical properties. nih.gov For instance, the pKa of 3MeO4AP is 9.18, which means it exists predominantly in its protonated form at physiological pH. nih.gov This protonated state is required for the molecule to bind effectively to the K+ channel, making it a sensitive probe for these targets. nih.gov

By comparing the binding and kinetics of [¹¹C]3MeO4AP and [¹⁸F]3F4AP in non-human primates, scientists can infer details about the target engagement and the local microenvironment of the K+ channels. nih.gov The high correlation in the volumes of distribution between the two tracers confirms they share a common target, while differences in their washout rates suggest variations in binding affinity, providing deeper insight into the probe-target interaction. nih.govnih.gov These aminopyridine derivatives, therefore, act as molecular probes that contribute significantly to the understanding of K+ channel biology in the context of neurological injury and disease. nih.gov

Role as a Ligand or Catalyst Component in Organic Reactions (if applicable)

While the pyridine motif is a well-known structural component in many ligands used in coordination chemistry and catalysis, there is no direct information in the provided search results indicating the use of this compound specifically as a ligand or a catalyst component. The literature does note that related heterocyclic structures, such as 4-pyridinylpyrimidines, are widely employed as ligands for metal complexation. mdpi.com However, the application of this compound itself in this capacity is not documented in the available sources.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.